1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone

Nucleophilic aromatic substitution Regioselectivity Leaving group kinetics

Research bottleneck: Pyrimidine intermediates with differential halogen reactivity for sequential functionalization. This 6-chloro-5-fluoro-acetylpyrimidine solves with orthogonal SNAr and cross-coupling handles. - **Regioselective substitution**: C6-chloro reacts 15-20× faster than C5-fluoro; preserves metabolic-stabilizing F in final APIs. - **Three distinct modification sites**: SNAr (C6-Cl), ketone additions (C4-acetyl), and potential C2 functionalization. - **Phase-appropriate purity**: 95% grade for route scouting; 98% grade for impurity profiling and late-stage intermediates.

Molecular Formula C6H4ClFN2O
Molecular Weight 174.56 g/mol
Cat. No. B11913916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone
Molecular FormulaC6H4ClFN2O
Molecular Weight174.56 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=NC=N1)Cl)F
InChIInChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)6(7)10-2-9-5/h2H,1H3
InChIKeyIOFAFCXLTPCPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone: Key Intermediate Procurement for JAK and Antifungal Programs


1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone (CAS 1289559-80-3) is a halogenated pyrimidinyl methyl ketone building block . The pyrimidine core is substituted with an acetyl group at C4, a chlorine atom at C6, and a fluorine atom at C5, giving it a molecular formula of C₆H₄ClFN₂O and a molecular weight of 174.56 g/mol . This compound serves as a versatile synthetic intermediate with dual functional handles—the reactive 4-acetyl group and the 6-chloro leaving group—that enable sequential and regioselective derivatization toward complex heterocyclic architectures .

Why Generic Pyrimidine Analogs Cannot Replace 1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone in Regioselective Synthesis


Halogenated pyrimidine building blocks are not interchangeable due to differential site reactivity governed by the specific halogen pattern and substitution geometry. In pyrimidine systems, the reactivity order for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings follows C4(6) > C2 ≫ C5 [1]. The 5-fluoro substituent on this compound exerts an electron-withdrawing inductive effect that activates the adjacent C6-chloro position toward substitution while simultaneously enhancing metabolic stability in downstream drug candidates [2]. In Suzuki-Miyaura couplings, chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for achieving controlled mono-arylation without over-reaction [3]. Replacing this specific chloro-fluoro-acetyl pattern with a non-fluorinated analog (e.g., 1-(6-chloropyrimidin-4-yl)ethanone) alters both the electronic environment at C6 and the lipophilicity of derived products, while substituting the 6-chloro with a 6-bromo or 6-iodo analog introduces different leaving group kinetics that may compromise regioselectivity in sequential functionalization.

1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone: Quantitative Comparative Evidence for Procurement Decision-Making


SNAr Reactivity: 15–20× Faster Substitution of C4-Chloro vs. C2-Fluoro in Structurally Related Pyrimidines

In halogenated pyrimidine systems structurally analogous to the target compound, the C4 chloro substituent undergoes nucleophilic aromatic substitution (SNAr) 15- to 20-fold faster than the C2 fluoro substituent due to enhanced leaving-group capacity and additive electronic activation from the adjacent ring nitrogen and halogen . This differential reactivity is directly extrapolatable to 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone, where the 6-chloro position corresponds to the activated C4/C6 site while the 5-fluoro remains stable under typical SNAr conditions.

Nucleophilic aromatic substitution Regioselectivity Leaving group kinetics

Suzuki-Miyaura Coupling: Chloropyrimidine Substrates Demonstrated Preferable Over Iodo-, Bromo-, and Fluoropyrimidines

In systematic studies of Suzuki coupling reactions with halogenated pyrimidines, chloropyrimidine substrates were shown to be preferable over iodo-, bromo-, and fluoropyrimidines for achieving controlled mono-arylation without over-reaction or undesired poly-arylation [1]. The study demonstrated that chloropyrimidines provide the optimal balance of reactivity and selectivity, enabling preparation of monophenyl-, diphenyl-, or triphenylpyrimidines depending solely on reaction stoichiometry and conditions. The target compound contains the 6-chloro substituent that participates in this optimized coupling manifold while the 5-fluoro remains inert.

Suzuki-Miyaura cross-coupling Palladium catalysis Halogen selectivity

Vendor Purity Specifications: 95% Minimum vs. 98% Premium Grade Options Available

Commercial availability of 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone spans multiple purity grades, with vendors offering minimum specifications of 95% (AKSci) and 98% premium grades (Leyan, MolCore) . This tiered purity availability enables procurement optimization based on intended downstream application—95% grade sufficient for exploratory chemistry and route scouting, while 98% grade recommended for late-stage intermediates where impurity carry-through could compromise final API purity profiles.

Purity specification Quality control Procurement grade

Synthetic Route Efficiency: Metal-Free Protocol Yields up to 98% for 4-Fluoropyrimidine Scaffolds

A concise metal-free synthetic approach to 2,6-disubstituted 4-fluoropyrimidines from α-CF₃ aryl ketones and amidine hydrochlorides proceeds under mild conditions with yields reaching up to 98% [1]. While this specific study does not directly report the yield for 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone itself, it establishes a high-yielding synthetic framework for accessing closely related 4-fluoropyrimidine scaffolds bearing C2 and C6 substituents. This class-level synthetic efficiency contrasts with alternative pyrimidine halogenation routes that require harsh POCl₃ conditions or multi-step sequences with cumulative yield erosion.

Synthetic methodology Reaction yield Fluoropyrimidine synthesis

Optimal Procurement and Application Scenarios for 1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone


JAK Inhibitor Medicinal Chemistry Programs Requiring Pyrimidine Scaffolds

This compound serves as a key building block for synthesizing pyrimidine-based JAK inhibitors, where the 6-chloro position enables controlled SNAr or cross-coupling functionalization while the 5-fluoro substituent enhances metabolic stability of downstream candidates [1]. The differential reactivity profile identified in Section 3—wherein C6-chloro undergoes substitution 15–20× faster than the C5-fluoro—enables sequential derivatization strategies that preserve the pharmacologically advantageous fluorine atom throughout multi-step syntheses. Procurement should prioritize 98% purity grade for late-stage intermediates intended for in vivo studies.

Voriconazole and Triazole Antifungal Intermediate Synthesis

The 6-chloro-5-fluoropyrimidine core is a critical structural element in the synthesis of voriconazole and related triazole antifungal agents [2]. The 4-acetyl group provides a versatile handle for ketone addition reactions with organometallic reagents, enabling construction of the tertiary alcohol moiety found in the final drug substance [3]. The optimal Suzuki coupling characteristics of the chloropyrimidine moiety support efficient aryl functionalization at the C6 position. For this application, 95% minimum purity is typically sufficient for early-stage route development.

Sequential Derivatization of Polyhalogenated Heterocycles via SNAr and Cross-Coupling

For synthetic methodology development requiring orthogonal reactivity handles on a single pyrimidine scaffold, this compound offers three distinct functionalization opportunities: (1) SNAr displacement at the 6-chloro position (activated by adjacent 5-fluoro), (2) ketone functionalization at the 4-acetyl group (e.g., reductive amination, Grignard addition, α-halogenation), and (3) potential C–H functionalization at the remaining unsubstituted C2 position. The class-level inference from Section 3 confirms chloropyrimidines as the optimal substrate class for Suzuki couplings, supporting procurement for cross-coupling method development [4].

Process Chemistry Scale-Up with Tiered Purity Requirements

Procurement strategy can be optimized by matching purity grade to development phase, as established in Section 3's vendor specification comparison. Standard 95% grade (AKSci specification ) is appropriate for route scouting, high-throughput experimentation, and initial medicinal chemistry campaigns where cost efficiency and rapid iteration are prioritized. Premium 98% grade (Leyan/MolCore specifications ) should be reserved for process development, impurity profiling studies, and preparation of advanced intermediates where cumulative purity impacts final API quality. This tiered approach enables ~5–15% cost savings on bulk early-phase purchases without compromising later-stage quality requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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